molecular formula C10H10S B8509278 3-Methyl-1-prop-2-ynylthiobenzene

3-Methyl-1-prop-2-ynylthiobenzene

Cat. No.: B8509278
M. Wt: 162.25 g/mol
InChI Key: HPBWEGYTQZGKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-prop-2-ynylthiobenzene is a useful research compound. Its molecular formula is C10H10S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

1-methyl-3-prop-2-ynylsulfanylbenzene

InChI

InChI=1S/C10H10S/c1-3-7-11-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3

InChI Key

HPBWEGYTQZGKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A condenser, an internal thermometer, a mechanical stirrer and a dropping funnel were attached to a 5-L three-neck flask. Into the flask, were introduced 673 g of potassium carbonate and 1500 mL of methyl ethyl ketone. Into the dropping funnel, were introduced 500 g of m-toluenethiol and 200 mL of methyl ethyl ketone. Both were dropped in 10 minutes. The resulting mixture was intactly stirred at room temperature for 1 hour. The internal temperature was raised to 28° C. The three-neck flask was dipped in a water bath. Into the dropping funnel, were introduced 333 mL of propargyl bromide and 300 mL of methyl ethyl ketone. The dropping was then started. The dropping was carried out for 20 minutes while maintaining the internal temperature at about 55 to 65° C. by controlling the dropping. The stirring was intactly carried out under the water bath for 50 minutes. The resulting suspension of the reaction system was then directly filtered through a Buchner funnel, and the vessel and solids were washed with 900 mL of ethyl acetate. The obtained filtrate was subsequently vacuum concentrated. Further, 1500 mL of ethyl acetate, 2 L of water and 100 mL of 1 N HCl were added to separate an organic layer from an aqueous layer. The aqueous layer was extracted with 500 mL of ethyl acetate twice. The extract was washed with 1000 mL of a saturated brine twice and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide 601.14 g of a crude substance (yield 92%, purity 88%). Only 300 g of the crude substance was distilled to obtain 239.68 g of 3-methyl-1-prop-2-ynylthiobenzene at 100 to 102° C./7 mmHg (recovery ratio 80%, purity>98%).
Quantity
673 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
333 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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